molecular formula C20H16N4O4 B2816129 N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide CAS No. 1207007-06-4

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide

Cat. No.: B2816129
CAS No.: 1207007-06-4
M. Wt: 376.372
InChI Key: QGIHSVHWRSSLPE-UHFFFAOYSA-N
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Description

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzo[d][1,3]dioxole group into the molecule . The reaction conditions often include the use of PdCl2, xantphos, and Cs2CO3 in a solvent such as 1,4-dioxane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include Pd catalysts for cross-coupling, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide is unique due to its specific structure, which allows for targeted interactions with biological systems. Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c25-19(13-7-9-21-10-8-13)23-15-3-1-2-4-16(15)24-20(26)22-14-5-6-17-18(11-14)28-12-27-17/h1-11H,12H2,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIHSVHWRSSLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=C3NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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